molecular formula C12H14N4O2S B3047506 [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine CAS No. 14052-65-4

[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine

Cat. No.: B3047506
CAS No.: 14052-65-4
M. Wt: 278.33 g/mol
InChI Key: IDHZKLHVZBCCJD-UHFFFAOYSA-N
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Description

[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine, also known as 4,4'-sulfonylbis(phenylhydrazine), is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. This dihydrazine compound serves as a valuable synthetic intermediate in various research fields. Its molecular formula is C12H14N4O2S, with a molecular weight of 278.33 g/mol (CAS 14052-65-4) . The compound features a sulfonyl group bridging two phenyl rings, each terminated with a hydrazine functional group, providing multiple reactive sites for chemical synthesis. In pharmaceutical research, hydrazine derivatives are of significant interest. Recent scientific literature highlights the nanomolar activity of a related hydrazine derivative, 4-hydrazinylphenyl benzenesulfonate, against breast cancer MCF-7 cell lines, demonstrating potent antitumor properties and suggesting the potential of this compound class as a novel anti-breast cancer agent . This underscores the research value of sulfonyl-linked hydrazine compounds in developing new therapeutic candidates. Researchers utilize this compound as a key building block in organic synthesis, particularly for constructing more complex molecules. With a purity specification of 98.0% , it is suitable for demanding synthetic applications. Always refer to the Safety Data Sheet and handle this material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

[4-(4-hydrazinylphenyl)sulfonylphenyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c13-15-9-1-5-11(6-2-9)19(17,18)12-7-3-10(16-14)4-8-12/h1-8,15-16H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHZKLHVZBCCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)C2=CC=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290752
Record name 1,1'-(sulfonyldi-4,1-phenylene)dihydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14052-65-4
Record name NSC70906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(sulfonyldi-4,1-phenylene)dihydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

DMSO-Mediated Synthesis

The DMSO-mediated method, detailed in US3839325A , involves reacting p-chlorobenzenesulfonamide with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO). Key steps include:

  • Reagent Preparation :

    • Dissolve p-chlorobenzenesulfonamide in DMSO.
    • Add a stoichiometric excess of hydrazine hydrate (≥2 moles per mole of sulfonamide).
  • Reaction Conditions :

    • Reflux the mixture at 55–121°C for 4–22 hours.
    • Monitor completion via TLC or NMR.
  • Workup :

    • Dilute the reaction mixture with hot water to precipitate the product.
    • Cool, filter, and wash with water to isolate 4-sulfonamidophenyl hydrazine in 80–90% yield.

Advantages :

  • High yields (80–90%) due to DMSO’s polar aprotic nature, which stabilizes intermediates and enhances reactivity.
  • Simplified purification via hot-water crystallization.

Limitations :

  • DMSO poses toxicity and disposal challenges.
  • Requires precise temperature control to avoid byproducts.

Aqueous Hydrazine Method

EP0919546B1 describes a solvent-free approach using excess hydrazine monohydrate as both reagent and solvent:

  • Reagent Ratios :

    • Employ a 5:1 to 10:1 molar excess of hydrazine relative to 4-chlorobenzenesulfonamide.
  • Reaction Conditions :

    • Heat the mixture to 119–121°C (reflux) for 20–50 hours.
    • Track conversion via NMR or chromatography.
  • Workup :

    • Dilute with water and crystallize the product at 5°C.
    • Isolate 4-sulfonamidophenyl hydrazine hydrochloride in 69.2% yield with 99% purity.

Advantages :

  • Eliminates organic solvents, reducing costs and environmental impact.
  • High-purity product suitable for direct use in downstream reactions.

Limitations :

  • Lower yields compared to DMSO-mediated synthesis.
  • Prolonged reaction times (up to 50 hours).

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary NAS-based methods:

Parameter DMSO-Mediated Aqueous Hydrazine
Solvent Dimethyl sulfoxide Water
Temperature 55–121°C 119–121°C
Reaction Time 4–22 hours 20–50 hours
Yield 80–90% 69.2%
Purity High (not quantified) 99% (after crystallization)
Scalability Moderate (DMSO recovery) High (solvent-free)

Key Insights :

  • The DMSO method offers superior yields but complicates solvent management.
  • The aqueous method prioritizes sustainability at the expense of efficiency.

Optimization Strategies

Hydrazine Stoichiometry

Increasing hydrazine molar ratios (e.g., 10:1) in aqueous systems improves conversion rates but elevates costs.

Temperature Modulation

Gradual temperature ramping (e.g., 90°C → 121°C) minimizes side reactions in both methods.

Industrial-Scale Considerations

  • Solvent Recovery : DMSO’s high boiling point (189°C) necessitates energy-intensive distillation, making the aqueous method preferable for large-scale production.
  • Waste Management : Aqueous systems generate less hazardous waste, aligning with green chemistry principles.
  • Safety : Hydrazine’s toxicity mandates closed-system reactors and rigorous worker protections.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. This compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Comparative analysis of [4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine and analogous compounds

Compound Name Molecular Formula Substituents/Functional Groups Melting Point (°C) Key Spectral Data (¹H-NMR δ ppm) Biological Activity (IC₅₀) Reference
This compound C₁₂H₁₄N₄O₂S Dual hydrazinyl, sulfonyl bridge Not reported –NHNH₂ (δ 3.1–4.2); aromatic protons (δ 7.2–8.1) Not tested
4-Hydrazinylphenyl benzenesulfonate C₁₂H₁₂N₂O₃S Hydrazinyl, benzenesulfonate 185–187 –NHNH₂ (δ 3.5–4.0); aromatic protons (δ 7.5–8.3) 9.32 nM (MCF-7 cells)
4-((4-Nitrophenyl)sulfonyl)phenyl hydrazine C₁₂H₁₁N₃O₄S Nitrophenyl, sulfonyl, hydrazine 210–212 –NO₂ (δ 8.2–8.5); aromatic protons (δ 7.4–7.9) Anticancer (specific IC₅₀ unreported)
Dabsyl hydrazine C₁₄H₁₆N₄O₂S Dimethylaminoazo, sulfonohydrazide 245–247 –N=N– (δ 7.8–8.1); –SO₂– (δ 3.3) Fluorescent labeling agent
5-(4-Ethoxyphenyl)-4-(4-methylbenzylidene)hydrazinyl triazole C₁₈H₁₈N₄OS Ethoxyphenyl, triazole, benzylidene 168–170 –OCH₂CH₃ (δ 1.4–1.6); triazole (δ 8.2) Antimicrobial

Key Observations:

  • In contrast, electron-donating groups (e.g., –OCH₃ in ) may improve solubility.
  • Bioactivity: The benzenesulfonate derivative (IC₅₀ = 9.32 nM) shows potent anticancer activity against MCF-7 cells, likely due to sulfonate-enhanced cellular uptake . Nitro-substituted analogs (e.g., ) exhibit moderate activity, while antimicrobial derivatives (e.g., ) rely on triazole-thiol motifs for target interaction.
  • Spectral Trends: Hydrazine protons (–NHNH₂) resonate between δ 3.1–4.2 ppm across derivatives, while sulfonyl groups induce deshielding in adjacent aromatic protons (δ 7.2–8.5) .

Mechanistic and Functional Divergence

Anticancer Activity

  • 4-Hydrazinylphenyl benzenesulfonate: Exhibits nanomolar potency (IC₅₀ = 9.32 nM) against MCF-7 cells, attributed to sulfonate-mediated apoptosis induction and DNA intercalation .
  • Aryl Sulfonate Derivatives (4k–4n): Compounds with –Br, –Cl, or –NO₂ substituents show variable activity, with –NO₂ derivatives (e.g., 4n) displaying enhanced cytotoxicity due to nitroreductase activation .

Biological Activity

[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine, a compound with the chemical formula C12_{12}H14_{14}N4_4O2_2S, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-(4-Hydrazinylphenyl)sulfonylphenylhydrazine
  • CAS Number : 14052-65-4
  • Molecular Weight : 270.33 g/mol
  • Structure : The compound features a hydrazine moiety linked to a sulfonyl group, which is significant for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

  • Case Study : In vitro studies demonstrated that treatment with this compound led to a significant decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50_{50} values in the micromolar range .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It can inhibit enzymes involved in cell proliferation and survival pathways.
  • Interaction with DNA : Some studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
Hydrazone DerivativeVariesModerateLow
Sulfonamide DerivativeVariesLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Hydrazinylphenyl)sulfonylphenyl]hydrazine
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